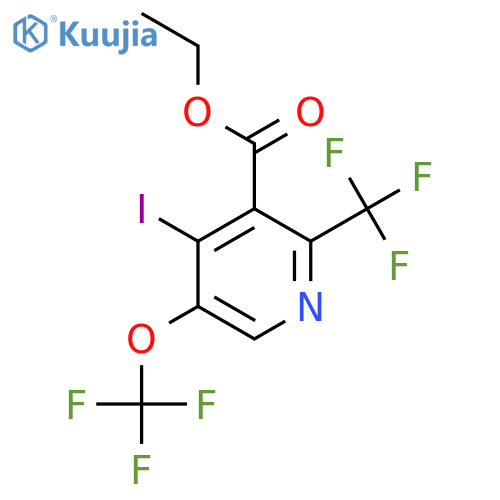Cas no 1804742-52-6 (Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

1804742-52-6 structure
商品名:Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate
CAS番号:1804742-52-6
MF:C10H6F6INO3
メガワット:429.054436206818
CID:4837806
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C10H6F6INO3/c1-2-20-8(19)5-6(17)4(21-10(14,15)16)3-18-7(5)9(11,12)13/h3H,2H2,1H3
- InChIKey: QDUASMDFNSPZAE-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C(F)(F)F)C=1C(=O)OCC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 48.4
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088704-1g |
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate |
1804742-52-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
1804742-52-6 (Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
